N-(Ferrocenyl)maleimide
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Overview
Description
N-(Ferrocenyl)maleimide is an organometallic compound that combines the unique properties of ferrocene and maleimide Ferrocene, discovered in 1951, consists of two cyclopentadienyl rings bound to a central iron atom Maleimide is known for its reactivity with thiols, making it useful in bioconjugation
Mechanism of Action
Target of Action
N-(Ferrocenyl)maleimide is an organometallic compound that has been found to interact with Camphor 5-monooxygenase in Pseudomonas putida . This enzyme plays a crucial role in the metabolism of camphor, a naturally occurring compound with a wide range of biological activities.
Mode of Action
It’s known that maleimides, the class of compounds to which this compound belongs, can form covalent bonds with thiols . This suggests that this compound may bind to its target through a thiol group, leading to changes in the target’s function .
Result of Action
It’s suggested that it may disrupt cell wall biosynthesis in fungi, leading to increased cell membrane permeability and potential cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, ferrocene-based compounds, including this compound, are known to be stable in the presence of water and air . They can migrate from their original location, which could potentially affect their action .
Biochemical Analysis
Biochemical Properties
N-(Ferrocenyl)maleimide has been shown to interact with various enzymes and proteins. For instance, it has been used as a redox-active label in the study of genetic variants of the haem monooxygenase cytochrome P450cam . The compound’s interaction with these biomolecules can influence biochemical reactions, altering the function and activity of the enzymes and proteins it interacts with .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism . For example, ferrocene derivatives have been used in the development of anticancer, antiviral, and antimicrobial drugs .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The compound’s unique structure allows it to interact with these molecules in a way that influences their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that the compound can have threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that can influence its localization or accumulation . It can interact with transporters or binding proteins, which can affect how the compound is distributed within the cell .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Ferrocenyl)maleimide can be synthesized through the reaction of ferrocene-functionalized carbaldehyde with N-substituted maleimide. This reaction typically involves the generation of azomethine ylides from α-amino acid ester and ferrocenecarboxaldehyde, followed by a 1,3-dipolar cycloaddition with N-substituted maleimide at 125°C in acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Ferrocenyl)maleimide undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form the corresponding ferrocinium cation.
Reduction: The ferrocinium cation can be reduced back to ferrocene.
Substitution: The maleimide group can react with thiols through a thiol-Michael addition, forming thiosuccinimide products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed
Oxidation: Ferrocinium cation.
Reduction: Ferrocene.
Substitution: Thiosuccinimide derivatives.
Scientific Research Applications
N-(Ferrocenyl)maleimide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for derivatization and detection of various functional groups.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Industry: Utilized in the development of electrochemical sensors and as a catalyst in organic reactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-Ferrocenylethyl)maleimide: Similar structure but with an ethyl linker between ferrocene and maleimide.
Ferrocenylmethylmaleimide: Contains a methyl linker.
Ferrocenylbutylmaleimide: Contains a butyl linker.
Uniqueness
N-(Ferrocenyl)maleimide is unique due to its direct linkage between ferrocene and maleimide, which provides distinct electrochemical properties and reactivity. The absence of a linker group allows for more efficient electron transfer and conjugation reactions compared to its analogs .
Properties
InChI |
InChI=1S/C9H6NO2.C5H5.Fe/c11-8-5-6-9(12)10(8)7-3-1-2-4-7;1-2-4-5-3-1;/h1-6H;1-5H; |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRQOGNZONJGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C=C1.C1=C[CH]C(=C1)N2C(=O)C=CC2=O.[Fe] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FeNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96483-68-0 |
Source
|
Record name | N-Ferrocenyl-maleimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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